7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Overview
Description
“7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one” consists of a benzene ring fused with a seven-membered diazepine ring . The compound also contains an amino group (-NH2) and a methyl group (-CH3) attached to the diazepine ring .Chemical Reactions Analysis
While specific chemical reactions involving “7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one” are not available, similar compounds are known to undergo various chemical reactions. For instance, the introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .Scientific Research Applications
Synthesis and Structural Analysis
- X-ray Diffraction Data : The compound 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, related to the target compound, was synthesized and analyzed using X-ray powder diffraction. It crystallizes in a monoclinic system with specific unit-cell parameters (Macías et al., 2011).
Synthesis Methodologies
- Efficient Production Processes : Two efficient processes were developed for the production of enantioenriched 1-amino-3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one. These involved classical resolution or dynamic resolution, yielding high chemical yields and enantiomeric excesses (Mitchell et al., 2005).
- Condensation Reaction Synthesis : (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was prepared by a condensation reaction, highlighting the versatility in synthesizing this class of compounds (Ihnatenko et al., 2021).
Novel Derivative Synthesis
- Benzotriazoloazepine Derivatives : Novel benzotriazoloazepine derivatives were synthesized from 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzo[c]azepin-1-one. These compounds were screened for anticonvulsant activities, showing potential pharmacological significance (Zhang et al., 2013).
Advanced Synthetic Techniques
- Ring Enlargement Synthesis : A new ring enlargement method was employed to synthesize a 1,5-dihydro-benzo[b]azepin-2-one, leading to the tetrahydro-benzo[b]azepin-2-one ring system found in pharmacologically important compounds (Pauvert et al., 2002).
- Solid-Phase Preparation : A solid-phase strategy was developed for the synthesis of benzazepine derivatives, demonstrating an efficient and scalable approach for preparing these compounds (Boeglin et al., 2007).
Medicinal Chemistry Applications
- Selective nNOS Inhibitors : A class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives were synthesized and evaluated as selective inhibitors of human neuronal NOS. These compounds have potential therapeutic applications, especially in neuropathic pain management (Annedi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPNHZKFHMDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.